molecular formula C18H13F3N2O2 B2474158 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid CAS No. 881940-11-0

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B2474158
CAS No.: 881940-11-0
M. Wt: 346.309
InChI Key: FNMPDKZNVANULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a trifluoromethyl group and an amino group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the trifluoromethyl and amino groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Nalidixic Acid: An antibacterial agent with a quinoline core and carboxylic acid group.

The unique combination of the trifluoromethyl group and the amino-benzoic acid moiety in this compound distinguishes it from these related compounds, potentially offering enhanced biological activity and different physicochemical properties .

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMPDKZNVANULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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